molecular formula C9H15ClN2O2S B2603080 N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride CAS No. 2243512-96-9

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride

Cat. No.: B2603080
CAS No.: 2243512-96-9
M. Wt: 250.74
InChI Key: ASQZQILNUPUBPQ-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C9H14N2O2S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a benzyl ring, which is further linked to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride typically involves the reaction of 3-(aminomethyl)benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (thiols, amines); reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

Chemistry: N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding assays. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-(Aminomethyl)benzyl)methanesulfonamide hydrochloride
  • N-(4-(Aminomethyl)benzyl)methanesulfonamide hydrochloride
  • N-(3-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

Comparison: N-(3-(Aminomethyl)benzyl)methanesulfonamide hydrochloride is unique due to the position of the aminomethyl group on the benzyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-14(12,13)11-7-9-4-2-3-8(5-9)6-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQZQILNUPUBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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